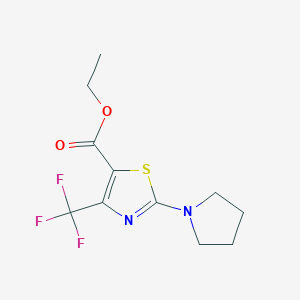

Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate

説明

Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a trifluoromethyl group, and a thiazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions

Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) or Ruppert-Prakash reagent (TMSCF₃) in the presence of a base.

Pyrrolidine Ring Addition: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable electrophile on the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially converting ester groups to alcohols.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Chemistry

In chemistry, Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the pyrrolidine and thiazole rings may contribute to specific biological activities.

Industry

In the industrial sector, this compound may be used in the development of agrochemicals, pharmaceuticals, and materials science. Its unique properties make it a valuable intermediate in the synthesis of various functional materials.

作用機序

The mechanism of action of Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine and thiazole rings may interact with active sites or allosteric sites on target proteins.

類似化合物との比較

Similar Compounds

Ethyl 2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate: Lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.

Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring, potentially altering its pharmacokinetic and pharmacodynamic profiles.

Methyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate: The methyl ester variant, which may have different solubility and reactivity compared to the ethyl ester.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the pyrrolidine and thiazole rings contribute to its potential as a versatile pharmacophore in drug design.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.

生物活性

Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate (CAS: 1000339-79-6) is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃F₃N₂O₂S |

| Molar Mass | 294.29 g/mol |

| Hazard Symbols | Xi - Irritant |

| Hazard Class | Irritant |

Pharmacological Activities

1. Anticancer Activity

Thiazole derivatives, including the compound , have shown promising anticancer properties. Studies indicate that thiazole rings can enhance cytotoxic activity against various cancer cell lines. For instance, compounds with structural similarities have been tested for their ability to inhibit cell proliferation in cancer models like Jurkat and HT-29 cells. Notably, certain thiazole derivatives have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting significant potential for further development in cancer therapy .

2. Antimicrobial Activity

Thiazole compounds are recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens. In structure-activity relationship studies, it was found that modifications to the thiazole ring can significantly impact antimicrobial efficacy. For example, electron-withdrawing groups have been associated with enhanced activity against fungal strains such as Candida albicans and Aspergillus niger .

3. Anticonvulsant Activity

Research has also highlighted the anticonvulsant potential of thiazole derivatives. Compounds structurally related to this compound have shown efficacy in reducing seizure activity in animal models, indicating a possible therapeutic role in epilepsy management .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural components:

- Thiazole Ring Modifications : Substituents on the thiazole ring play a crucial role in determining the compound's pharmacological profile. For instance, the presence of electron-donating or withdrawing groups can enhance or diminish activity against specific targets.

- Pyrrolidine Moiety : The pyrrolidine group is vital for maintaining the compound's biological activity. Variations in this moiety can lead to differing pharmacokinetic properties and receptor interactions.

Case Studies

Several studies have investigated the biological effects of thiazole derivatives similar to this compound:

- Antitumor Efficacy : A study evaluated a series of thiazoles against human cancer cell lines and identified several compounds with IC50 values significantly lower than traditional chemotherapeutics. The presence of a trifluoromethyl group was noted to enhance cytotoxicity .

- Antimicrobial Testing : In a comparative analysis of various thiazole derivatives against C. albicans and A. niger, compounds with specific substitutions exhibited enhanced antifungal activity, reinforcing the importance of structural modifications .

- Neuroprotective Effects : Research into thiazoles has also suggested neuroprotective properties, with some derivatives showing promise in models of neurodegenerative diseases .

特性

IUPAC Name |

ethyl 2-pyrrolidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2S/c1-2-18-9(17)7-8(11(12,13)14)15-10(19-7)16-5-3-4-6-16/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCVXWWKIIUOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCCC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701166599 | |

| Record name | Ethyl 2-(1-pyrrolidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-79-6 | |

| Record name | Ethyl 2-(1-pyrrolidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(1-pyrrolidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。